molecular formula C7H3N3O4 B14854827 6-Cyano-4-nitropyridine-2-carboxylic acid

6-Cyano-4-nitropyridine-2-carboxylic acid

Cat. No.: B14854827
M. Wt: 193.12 g/mol
InChI Key: XSGAWGJKRKBTCL-UHFFFAOYSA-N
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Description

6-Cyano-4-nitropyridine-2-carboxylic acid is a heterocyclic compound with the molecular formula C7H3N3O4 It features a pyridine ring substituted with cyano, nitro, and carboxylic acid groups

Preparation Methods

The synthesis of 6-Cyano-4-nitropyridine-2-carboxylic acid typically involves multi-step reactions starting from pyridine derivatives. One common method includes the nitration of 4-cyanopyridine followed by carboxylation. The reaction conditions often require the use of strong acids and bases, as well as specific temperature controls to ensure high yields and purity .

Industrial production methods may involve the optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness. This can include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

6-Cyano-4-nitropyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, hydrogen gas, and various bases and acids. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Cyano-4-nitropyridine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Cyano-4-nitropyridine-2-carboxylic acid largely depends on its chemical structure and the specific application. In biological systems, its nitro and cyano groups can interact with various molecular targets, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways involved are subject to ongoing research and may vary depending on the specific derivative and application .

Comparison with Similar Compounds

6-Cyano-4-nitropyridine-2-carboxylic acid can be compared with other pyridinecarboxylic acids, such as picolinic acid, nicotinic acid, and isonicotinic acid. These compounds share the pyridine ring structure but differ in their substituents, leading to variations in their chemical properties and applications .

Properties

Molecular Formula

C7H3N3O4

Molecular Weight

193.12 g/mol

IUPAC Name

6-cyano-4-nitropyridine-2-carboxylic acid

InChI

InChI=1S/C7H3N3O4/c8-3-4-1-5(10(13)14)2-6(9-4)7(11)12/h1-2H,(H,11,12)

InChI Key

XSGAWGJKRKBTCL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1C#N)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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